molecular formula C20H17ClN2O4 B12483015 2-(3-chlorophenoxy)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

2-(3-chlorophenoxy)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B12483015
M. Wt: 384.8 g/mol
InChI Key: SWTCTUUGGHLCMV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-9,10-dimethoxy-6H,7H-pyrimido[4,3-a]isoquinolin-4-one is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrimido[4,3-a]isoquinoline core with chlorophenoxy and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-9,10-dimethoxy-6H,7H-pyrimido[4,3-a]isoquinolin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, followed by [3+2]-cycloaddition to yield the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-9,10-dimethoxy-6H,7H-pyrimido[4,3-a]isoquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

2-(3-Chlorophenoxy)-9,10-dimethoxy-6H,7H-pyrimido[4,3-a]isoquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-9,10-dimethoxy-6H,7H-pyrimido[4,3-a]isoquinolin-4-one involves its interaction with specific molecular targets. It has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells . The compound upregulates pro-apoptotic genes such as p53 and Bax, while downregulating anti-apoptotic genes like Bcl-2. This dual pathway induction of apoptosis makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenoxy)-9,10-dimethoxy-6H,7H-pyrimido[4,3-a]isoquinolin-4-one stands out due to its specific structural features and the presence of both chlorophenoxy and dimethoxy groups. These substituents contribute to its unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C20H17ClN2O4/c1-25-17-8-12-6-7-23-16(15(12)10-18(17)26-2)11-19(22-20(23)24)27-14-5-3-4-13(21)9-14/h3-5,8-11H,6-7H2,1-2H3

InChI Key

SWTCTUUGGHLCMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)OC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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